

# What are the physical and chemical properties of Tetra-p-tolylsilane?

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tetra-p-tolylsilane*

Cat. No.: *B080896*

[Get Quote](#)

## Tetra-p-tolylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetra-p-tolylsilane**, an organosilicon compound with the chemical formula  $\text{Si}(\text{C}_6\text{H}_4\text{CH}_3)_4$ , is a symmetrical molecule where a central silicon atom is bonded to four p-tolyl groups. Its unique structural and electronic properties make it a compound of interest in various fields of chemical research, including materials science and synthetic chemistry. This guide provides an in-depth overview of the known physical and chemical properties of **Tetra-p-tolylsilane**, along with general experimental methodologies for its synthesis and characterization.

### Physical and Chemical Properties

The physical and chemical properties of **Tetra-p-tolylsilane** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property          | Value                                           | Reference(s) |
|-------------------|-------------------------------------------------|--------------|
| Molecular Formula | C <sub>28</sub> H <sub>28</sub> Si              | [1]          |
| Molecular Weight  | 392.61 g/mol                                    | [1]          |
| Appearance        | White crystalline solid                         | [2]          |
| Melting Point     | 225-226 °C                                      | [1]          |
| Boiling Point     | 477.9 °C at 760 mmHg                            | [1]          |
| Density           | 1.079 g/cm <sup>3</sup>                         | [1]          |
| Solubility        | Insoluble in water; soluble in organic solvents | [2]          |
| CAS Number        | 1475-46-3                                       | [3]          |

Note: Some reported values may vary slightly depending on the source and purity of the compound.

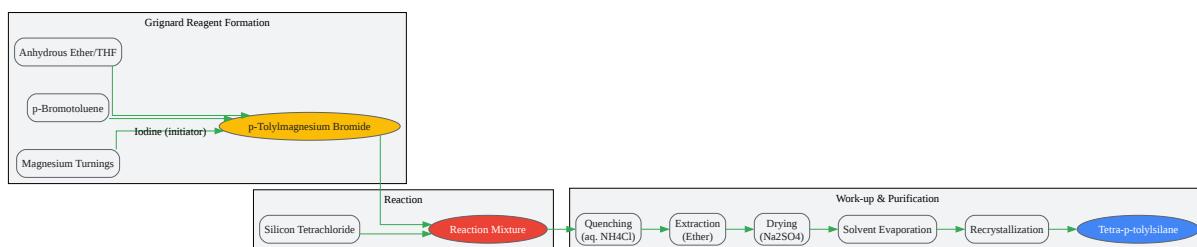
## Synthesis of Tetra-p-tolylSilane

The most common method for the synthesis of **Tetra-p-tolylSilane** is the Grignard reaction.[4][5][6][7][8] This versatile method allows for the formation of carbon-silicon bonds.

## Experimental Protocol: Grignard Reaction

Objective: To synthesize **Tetra-p-tolylSilane** from p-bromotoluene and silicon tetrachloride.

Materials:


- Magnesium turnings
- Iodine crystal (as an initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- p-Bromotoluene

- Silicon tetrachloride ( $\text{SiCl}_4$ )
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
- Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- A solution of p-bromotoluene in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent (p-tolylmagnesium bromide).
- Once the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.
- Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether/THF is then added dropwise with vigorous stirring.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to drive the reaction to completion.
- Work-up and Purification: The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture of solvents) to yield pure **Tetra-p-tolylsilane** as a white crystalline solid.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Tetra-p-tolylsilane** via Grignard reaction.

## Spectroscopic Characterization

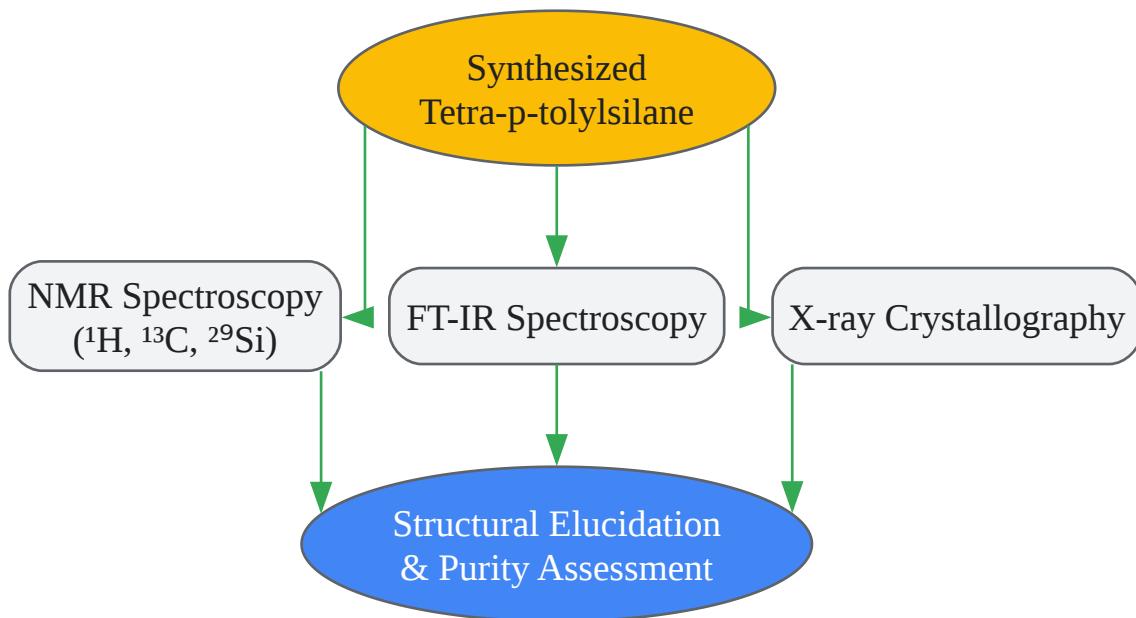
The structure and purity of synthesized **Tetra-p-tolylsilane** are typically confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum of **Tetra-p-tolylsilane** is expected to be relatively simple due to the molecule's high symmetry. It should exhibit a singlet for the methyl protons

(around 2.3-2.4 ppm) and a set of signals in the aromatic region (typically two doublets, characteristic of a para-substituted benzene ring) for the phenyl protons.[1][9][10]

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the quaternary silicon-bound carbon, and the aromatic carbons.[11] The high symmetry of the molecule simplifies the spectrum.
- $^{29}\text{Si}$  NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the central silicon atom in **Tetra-p-tolylsilane**.[9]


## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Tetra-p-tolylsilane** will display characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13][14][15][16] Key expected peaks include:

- C-H stretching (aromatic):  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic, methyl):  $\sim 2980\text{-}2850\text{ cm}^{-1}$
- C=C stretching (aromatic ring):  $\sim 1600\text{-}1450\text{ cm}^{-1}$
- Si-C stretching:  $\sim 1100\text{-}1250\text{ cm}^{-1}$  and other characteristic bands.
- C-H bending (out-of-plane) for para-disubstituted benzene:  $\sim 800\text{-}850\text{ cm}^{-1}$

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of **Tetra-p-tolylsilane** in the solid state.[17][18][19][20][21] This technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, confirming the tetrahedral arrangement of the four p-tolyl groups around the central silicon atom.



[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **Tetra-p-tolylsilane**.

## Safety and Handling

**Tetra-p-tolylsilane** should be handled in accordance with standard laboratory safety procedures.[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetra-p-tolylsilane**, along with standardized methodologies for its synthesis and characterization. The provided information serves as a valuable resource for researchers and

scientists working with this compound, facilitating its safe and effective use in various research and development applications.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. TETRA-P-TOLYLSILANE CAS#: 10256-83-4 [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. mdpi.com [mdpi.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. multimedia.3m.com [multimedia.3m.com]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. gelest.com [gelest.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Tetra-p-tolylsilane?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080896#what-are-the-physical-and-chemical-properties-of-tetra-p-tolylsilane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)